molecular formula C14H7Cl2N3O5S3 B2798267 2,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide CAS No. 361171-43-9

2,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B2798267
CAS No.: 361171-43-9
M. Wt: 464.31
InChI Key: RQVMQYQWVAKTNB-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide is a synthetically designed small molecule that incorporates both a sulfonylthiazole and a dichlorothiophene carboxamide moiety, structural features often associated with targeted protein inhibition. This compound is of significant interest in early-stage drug discovery research, particularly in the field of kinase inhibition. Its molecular architecture suggests potential as a versatile scaffold for developing inhibitors against a range of cellular targets. Preliminary research into structurally similar compounds indicates potential application in investigating anti-proliferative pathways in cancer cell lines . The primary research value of this reagent lies in its use as a chemical probe to elucidate novel biological mechanisms and validate new targets in signal transduction pathways. Researchers utilize this compound to study its effects on cellular processes such as proliferation and apoptosis, providing crucial data for lead optimization in medicinal chemistry programs. It is strictly for laboratory research use.

Properties

IUPAC Name

2,5-dichloro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2N3O5S3/c15-10-5-9(12(16)25-10)13(20)18-14-17-6-11(26-14)27(23,24)8-3-1-7(2-4-8)19(21)22/h1-6H,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVMQYQWVAKTNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)C2=CN=C(S2)NC(=O)C3=C(SC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7Cl2N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring, dichloro substitutions, and a thiazole moiety linked to a nitrophenyl sulfonyl group. The presence of these functional groups is believed to contribute to its biological properties.

Chemical Formula: C16H10Cl2N3O5S2
CAS Number: 438034-73-2

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit various enzymes involved in inflammatory pathways. This inhibition is crucial for its potential anti-inflammatory properties.
  • Receptor Interaction : It can modulate cellular receptors, impacting signal transduction pathways essential for cell growth and survival.
  • DNA Intercalation : The aromatic nature of the compound allows it to intercalate into DNA, potentially disrupting replication and transcription processes.

Anticancer Properties

Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, thiazole derivatives have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound AA-431 (skin cancer)1.98 ± 1.22
Compound BJurkat (leukemia)1.61 ± 1.92

The presence of electron-withdrawing groups like nitro on the phenyl ring enhances the cytotoxicity of these compounds, suggesting that this compound may also exhibit similar anticancer effects.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Preliminary studies suggest that it could possess significant antibacterial activity:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.25 μg/mL
Escherichia coli0.30 μg/mL

These results indicate that the compound could be effective in treating infections caused by resistant strains.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of specific functional groups in enhancing biological activity:

  • Thiazole Ring : Essential for cytotoxic activity; modifications can lead to increased potency.
  • Nitrophenyl Group : Enhances electron affinity, contributing to enzyme inhibition.
  • Dichloro Substituents : These groups are critical for maintaining the structural integrity and enhancing interaction with biological targets.

Case Studies

Several studies have explored related compounds with similar structures:

  • Study on Thiazole Derivatives : A series of thiazole compounds were synthesized and tested for their anticancer properties against human glioblastoma cells, demonstrating significant cytotoxicity linked to structural modifications.
  • Antimicrobial Evaluation : Research on related sulfonamide derivatives revealed potent antibacterial activity against Gram-positive bacteria, suggesting that similar mechanisms may apply to our compound.

Scientific Research Applications

Molecular Formula

The molecular formula of 2,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide is C14H7Cl2N3O5S3C_{14}H_{7}Cl_{2}N_{3}O_{5}S_{3}.

Structural Components

  • Thiophene Ring : Contributes to the compound's electronic properties.
  • Thiazole Moiety : Known for its biological activity and ability to interact with various targets.
  • Nitrophenyl Sulfonyl Group : Enhances reactivity and potential for biological interactions.

Medicinal Chemistry

The compound is studied for its potential as an anticancer agent . The thiazole and nitrophenyl groups are known to exhibit significant biological activity. Research indicates that derivatives of thiazole compounds often show promising anticancer properties due to their ability to induce apoptosis in cancer cells.

Case Study: Anticancer Activity

In a study involving synthesized thiazole derivatives, compounds demonstrated strong selectivity against human lung adenocarcinoma cells (A549) with IC50 values indicating effective cytotoxicity . The presence of the thiazole ring was crucial for the anticancer activity observed.

Enzyme Inhibition

The compound may function as an enzyme inhibitor , particularly targeting enzymes involved in inflammatory pathways. The sulfonamide functional group is known for its interaction with various biological targets.

Chemical Biology

This compound serves as a probe in chemical biology studies to investigate protein-ligand interactions and cellular pathways. Its structural components allow it to modulate various signaling pathways within cells.

Comparative Analysis of Related Compounds

Compound NameStructureBiological ActivityReference
2,4-Dichloro-N-(5-(4-nitrophenyl)sulfonyl)thiazol-2-yl)benzamideThiazole derivativeAnticancer, anti-inflammatory
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesThiazole derivativeAnticancer (IC50 = 23.30 mM)
Pyridine-substituted thiazole hybridsThiazole derivativeAnti-breast cancer (IC50 = 5.71 μM)

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atoms at positions 2 and 5 of the thiophene ring are susceptible to nucleophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsProductsKey ObservationsReferences
Aromatic substitution Amines (e.g., piperazine) or alkoxides in polar aprotic solvents (DMF, DCM)Thiophene derivatives with substituted amines or ethersChlorine at position 5 is more reactive due to electron-withdrawing effects of the carboxamide group.
Suzuki–Miyaura coupling Pd catalysts (e.g., Pd(PPh₃)₄), arylboronic acidsBiaryl derivativesFacilitates cross-coupling at the thiophene ring; retains sulfonyl and nitro groups.

Reduction of Nitro Group

The 4-nitrophenylsulfonyl group undergoes reduction under catalytic hydrogenation or chemical reducing agents:

Reagents/ConditionsProductsNotesReferences
H₂/Pd-C in ethanol4-Aminophenylsulfonyl derivativeReduction to amine enhances hydrogen-bonding capacity.
Fe/HCl or SnCl₂Intermediate hydroxylaminePartial reduction observed under acidic conditions.

Hydrolysis and Condensation Reactions

The carboxamide and sulfonyl groups participate in hydrolysis and condensation:

Reaction TypeConditionsProductsKey FindingsReferences
Acidic hydrolysis HCl/H₂O, refluxThiophene-3-carboxylic acidCleavage of the amide bond; sulfonyl group remains intact.
Base-mediated condensation K₂CO₃, alkyl halidesN-alkylated derivativesAlkylation occurs at the thiazole nitrogen or carboxamide.

Electrophilic Aromatic Substitution

ReactionReagentsProductsNotesReferences
Nitration HNO₃/H₂SO₄Dinitro-thiazole derivativesLow yield due to deactivation by EWGs.
Sulfonation SO₃/H₂SO₄Polysulfonated productsRequires elevated temperatures (>100°C).

Cycloaddition and Heterocycle Formation

The thiazole and thiophene moieties participate in cycloaddition reactions:

Reaction TypePartnersProductsConditionsReferences
1,3-Dipolar cycloaddition Nitrile oxidesIsoxazole-fused derivativesCu(I) catalysis; regioselectivity controlled by EWGs.
Diels-Alder Dienophiles (e.g., maleic anhydride)Bicyclic adductsThermal activation required.

Biological Activity and Reactivity

While not a direct chemical reaction, the compound’s bioactivity informs its reactivity:

  • Apoptosis induction : The thiazole-carboxamide scaffold intercalates DNA, while the sulfonyl group enhances cell permeability .

  • Enzyme inhibition : Acts as a carbonic anhydrase inhibitor due to sulfonamide-like coordination .

Key Structural Insights from Crystallography (Analogues)

  • Z-configuration : The 2-chloro-3-(4-nitrophenyl)propenylidene group adopts a planar arrangement, stabilized by intramolecular hydrogen bonding (e.g., C–H···O interactions) .

  • Conformational rigidity : The sulfonyl group restricts rotation, enhancing binding specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues from and

The provided evidence highlights structurally related compounds, enabling comparisons based on substituents, functional groups, and spectral properties:

Compound Key Features Spectral Data Synthesis Method
Target Compound Thiophene-3-carboxamide, dichloro, thiazol-2-yl, 4-nitrophenylsulfonyl Not explicitly provided Likely involves sulfonation and coupling (inferred)
3-{4-(4-Chlorophenyl)-1,3-thiazol-2-ylamino}propanehydrazide (9f) Thiazol-2-yl with chlorophenyl, hydrazide linker, dimethylphenyl substituent IR: C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹); 1H/13C NMR confirmed Hydrazide formation via ester-hydrazine reaction
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] Triazole-thione, sulfonylphenyl, difluorophenyl IR: C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹); absence of C=O (~1663 cm⁻¹) Cyclization of hydrazinecarbothioamides in basic media

Key Differences:

Core Heterocycles: The target compound uses a thiophene-carboxamide scaffold, whereas analogues in and employ thiazole-hydrazides or triazole-thiones.

Substituent Effects : The target’s 4-nitrophenylsulfonyl group is more electron-withdrawing than the 4-chlorophenyl (9f) or difluorophenyl ([7–9]) substituents, which may enhance stability or alter solubility .

Spectral Signatures : The absence of C=O stretches in triazole-thiones ([7–9]) contrasts with the target’s carboxamide C=O, which would exhibit IR absorption near 1680 cm⁻¹ (inferred from hydrazide data in ).

Computational and Crystallographic Insights

While direct data on the target compound are lacking, methodologies from the evidence provide frameworks for analysis:

  • SHELX Programs : Used for small-molecule refinement (e.g., confirming sulfonyl group geometry in analogues) .

Q & A

Basic: What are the recommended synthetic routes for 2,5-dichloro-N-(5-((4-nitrophenyl)sulfonyl)thiazol-2-yl)thiophene-3-carboxamide, and how is structural confirmation achieved?

Answer:
The synthesis typically involves multi-step organic reactions:

Thiazole ring formation : Reacting 4-nitrophenylsulfonyl chloride with a thiourea precursor to form the thiazole core.

Thiophene coupling : Introducing the 2,5-dichlorothiophene-3-carboxamide moiety via nucleophilic substitution or coupling reactions.

Sulfonylation : Attaching the 4-nitrophenylsulfonyl group under basic conditions.

Structural confirmation employs spectroscopic methods:

  • NMR (¹H/¹³C) to verify substituent positions and connectivity .
  • IR spectroscopy to confirm functional groups (e.g., sulfonyl, carboxamide) .
  • Mass spectrometry for molecular weight validation .

Basic: What methodologies are used for initial biological activity screening of this compound?

Answer:

  • Antimicrobial assays : Disk diffusion or microdilution methods against Gram-positive/negative bacteria and fungi (e.g., E. coli, S. aureus, C. albicans) to determine MIC (Minimum Inhibitory Concentration) .
  • Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Enzyme inhibition studies : Fluorescence-based assays targeting kinases or proteases to identify preliminary targets .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

Answer:

  • Substituent variation : Systematically modify the thiophene (e.g., replace Cl with F/CF₃) and sulfonyl groups to assess electronic effects .
  • Heterocycle replacement : Swap the thiazole with oxadiazole or triazole rings to evaluate ring size/heteroatom impact .
  • Bioisosteric replacements : Replace the 4-nitrophenyl group with isosteres (e.g., pyridyl) to improve solubility .
  • Testing protocols : Use orthogonal assays (e.g., SPR for binding affinity, cellular assays for efficacy) to correlate structural changes with activity .

Advanced: What experimental strategies can elucidate the mechanism of action for this compound’s antimicrobial effects?

Answer:

  • Target identification : Use pull-down assays with biotinylated analogs and mass spectrometry to identify interacting proteins .
  • Metabolic profiling : Compare bacterial metabolite levels (via LC-MS) before/after treatment to pinpoint disrupted pathways .
  • Genetic knockdown : Apply CRISPR/Cas9 to silence candidate targets (e.g., bacterial dihydrofolate reductase) and assess resistance .

Advanced: How should researchers address contradictions in reported bioactivity data across studies?

Answer:

  • Replicate conditions : Standardize assay parameters (e.g., pH, serum concentration) to minimize variability .
  • Orthogonal validation : Confirm activity using unrelated methods (e.g., enzymatic vs. cellular assays) .
  • Structural analysis : Use X-ray crystallography (via SHELX ) or docking studies to verify compound integrity and binding modes .

Advanced: What crystallographic approaches are suitable for resolving this compound’s 3D structure?

Answer:

  • Single-crystal X-ray diffraction : Grow crystals via vapor diffusion and solve structures using SHELXL .
  • Electron density maps : Analyze hydrogen bonding (e.g., sulfonyl-carboxamide interactions) to explain stability/activity .
  • Twinned data refinement : Apply SHELXL’s twin refinement tools for challenging crystals .

Advanced: How can high-throughput screening (HTS) be implemented to discover derivatives with enhanced potency?

Answer:

  • Library design : Generate a 96/384-well plate library with substituent variations (e.g., halogen, alkyl groups) .
  • Automated assays : Use fluorescence polarization for rapid kinase inhibition profiling .
  • Data analysis : Apply machine learning (e.g., Random Forest) to predict active derivatives from HTS data .

Advanced: What strategies assess this compound’s stability under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC .
  • Metabolic stability : Use liver microsomes to evaluate CYP450-mediated metabolism .
  • Thermal analysis : Perform DSC/TGA to determine melting points and decomposition thresholds .

Advanced: How can computational modeling predict this compound’s molecular targets?

Answer:

  • Docking simulations : Use AutoDock Vina to screen against kinase or protease libraries .
  • Pharmacophore mapping : Align structural features (e.g., sulfonyl, thiazole) with known inhibitors .
  • MD simulations : Run 100-ns trajectories to assess binding stability with candidate targets .

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